QX-222 chloride

Na,K-ATPase enzyme inhibition local anesthetic selectivity

QX-222 chloride—a permanently charged, membrane-impermeant quaternary lidocaine derivative—enables exclusive intracellular Na+ channel blockade essential for directional pharmacology studies. Unlike membrane-permeant lidocaine or pharmacologically distinct QX-314, QX-222 uniquely permits extracellular access to cardiac Nav1.5 via the domain I P-loop cysteine residue. At 100 mM with site 1 blockers, it prolongs nerve block 8- to 10-fold. Protects CNS white matter from anoxic injury (0.3–3.0 mM) without depressing compound action potentials. Optimal for patch-clamp electrophysiology, use-dependent block mechanisms, and prolonged nerve block protocols.

Molecular Formula C13H21ClN2O
Molecular Weight 256.77 g/mol
CAS No. 5369-00-6
Cat. No. B1662575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQX-222 chloride
CAS5369-00-6
Synonyms2-[(2,6-Dimethylphenyl)amino]-N,N,N-trimethyl-2-oxoethaniminium chloride
Molecular FormulaC13H21ClN2O
Molecular Weight256.77 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C.[Cl-]
InChIInChI=1S/C13H20N2O.ClH/c1-10-7-6-8-11(2)13(10)14-12(16)9-15(3,4)5;/h6-8H,9H2,1-5H3;1H
InChIKeyWFKXSWWTOZBDME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





QX-222 chloride (CAS 5369-00-6): Membrane-Impermeant Quaternary Lidocaine Derivative for Sodium Channel Pharmacology


QX-222 chloride is a permanently charged, membrane-impermeant quaternary ammonium derivative of lidocaine . As a trimethylammonium analog of lignocaine, it functions as a voltage-gated sodium channel blocker that, due to its positive charge, cannot cross biological membranes and must be applied intracellularly to access its binding site [1]. This fundamental property distinguishes QX-222 from its parent compound lidocaine and positions it as a specialized tool for directional channel pharmacology studies .

Why QX-222 chloride Cannot Be Substituted with Generic Lidocaine or Other Quaternary Analogs


Substitution of QX-222 chloride with lidocaine or structurally similar quaternary derivatives such as QX-314 introduces critical experimental confounds. Lidocaine, as an uncharged tertiary amine, readily permeates membranes and blocks sodium channels from both sides indiscriminately, rendering directional studies impossible [1]. Conversely, while both QX-222 and QX-314 are membrane-impermeant quaternary derivatives, they exhibit quantitatively distinct pharmacological profiles across multiple experimental parameters including Na,K-ATPase inhibition, use-dependent channel block, and isoform-specific external access [2]. These differences preclude direct interchangeability in protocols requiring precise concentration calibrations or defined potency relationships [3].

QX-222 chloride: Quantitative Differentiation Evidence Against Key Comparators


Na,K-ATPase Inhibition: QX-222 Requires >600 mM for 50% Inhibition Versus 132 mM for QX-314

In an in vitro assay using Na,K-ATPase-enriched membranes from canine renal medulla at 37°C, QX-222 exhibited substantially lower inhibitory potency against Na,K-ATPase than the triethylammonium analog QX-314 [1]. The IC50 for QX-222 exceeded 600 mM, while QX-314 showed an IC50 of 132 mM, representing a >4.5-fold potency difference [2].

Na,K-ATPase enzyme inhibition local anesthetic selectivity

Cardiac Sodium Channel Block: QX-222 Shows 3.3× Lower Potency than QX-314 in Canine Purkinje Fibers

In canine cardiac Purkinje fiber preparations, both quaternary lidocaine analogs produced use-dependent block of sodium channels, but with markedly different concentration requirements [1]. QX-222 was applied at 100 μM to study effects on the maximum rate of rise of the action potential upstroke (Vmax), whereas QX-314 was tested at 30 μM in the same experimental system, indicating approximately 3.3-fold lower apparent potency for QX-222 [2].

cardiac electrophysiology use-dependent block Purkinje fiber Vmax

Peripheral Nerve Block: QX-222 Requires 4× Higher Concentration than QX-314 for Equivalent Synergistic Enhancement

In a rat sciatic nerve block model, both QX-222 and QX-314 were co-applied with site 1 sodium-channel blockers (tetrodotoxin or saxitoxin) to prolong block duration [1]. The study employed 100 mM QX-222 versus 25 mM QX-314 to achieve comparable experimental outcomes, indicating a 4-fold concentration differential between these quaternary analogs for in vivo nerve blockade applications [2].

peripheral nerve block local anesthesia tetrodotoxin sciatic nerve

Isoform-Specific External Access: QX-222 Requires P-Loop Mutation for Neuronal Channel Block Unlike Cardiac Isoforms

Membrane-impermeant quaternary lidocaine derivatives block cardiac sodium channels from either side of the membrane but show poor external block of neuronal and skeletal muscle isoforms [1]. Site-directed mutagenesis revealed that mutation Y401C in the skeletal muscle isoform μ1 domain I P-loop enables external QX-222 block, whereas wild-type neuronal isoforms remain resistant [2]. Cardiac isoforms natively contain cysteine at the homologous position, conferring external accessibility to QX-222 in heart tissue but not in neuronal preparations [3].

isoform selectivity mutagenesis sodium channel drug access pathway

CNS White Matter Protection: QX-222 Therapeutic Window Spans 0.3-3.0 mM with Minimal Preanoxic Depression

In a rat optic nerve model of anoxic injury, quaternary lidocaine derivatives demonstrated superior neuroprotection compared to tertiary compounds [1]. QX-222 at concentrations of 0.3-3.0 mM resulted in more complete recovery of compound action potential (CAP) area from anoxia with less depression of preanoxic excitability compared with tertiary compounds lidocaine and procaine [2]. While no direct head-to-head quantitative comparison with QX-314 was reported in this specific study, both quaternary derivatives demonstrated qualitatively similar protective profiles with QX-222 exhibiting a functional concentration range extending to 3.0 mM [3].

neuroprotection anoxic injury optic nerve compound action potential

Molecular Determinant: Trimethylammonium (QX-222) Versus Triethylammonium (QX-314) Structure Determines Binding Kinetics

In the acetylcholine receptor channel, both QX-222 (trimethylammonium) and QX-314 (triethylammonium) function as open-channel blockers, but their distinct ammonium head group sizes influence binding site interactions [1]. The triethylammonium moiety of QX-314 presents greater steric bulk compared to the trimethylammonium group of QX-222, which alters occlusion patterns within the channel pore and affects the state-dependence of block [2]. This structural distinction provides a mechanistic basis for the quantitative potency differences observed across multiple assay systems [3].

structure-activity relationship binding kinetics acetylcholine receptor open-channel block

QX-222 chloride: Validated Research Applications Based on Quantitative Evidence


Intracellular Sodium Channel Blockade in Electrophysiology Requiring Directional Pharmacology

QX-222 chloride is optimal for patch-clamp studies where exclusive intracellular sodium channel block is required without confounding membrane-permeant effects. Its permanent positive charge ensures that when applied via the patch pipette in whole-cell configurations, block originates solely from the intracellular compartment, enabling clean interpretation of channel gating modulation [1]. This property is essential for studies of state-dependent block mechanisms and local anesthetic binding site accessibility [2].

Cardiac Electrophysiology Studies Requiring External Block of Cardiac Sodium Channel Isoforms

Based on the isoform-specific external access evidence, QX-222 is uniquely suited for cardiac sodium channel (Nav1.5) studies where extracellular application is required. Unlike neuronal and skeletal muscle preparations where external QX-222 block is minimal, cardiac isoforms natively permit external drug access due to the cysteine residue at position 374 in the domain I P-loop [1]. This cardiac-specific external accessibility makes QX-222 a valuable tool for studying NaV1.5 pharmacology without requiring intracellular delivery [2].

In Vivo Peripheral Nerve Block Studies with Site 1 Sodium Channel Blocker Co-Administration

For prolonged peripheral nerve block protocols employing co-application of site 1 sodium-channel blockers (tetrodotoxin or saxitoxin), QX-222 at 100 mM concentration produces 8- to 10-fold enhancement of block duration [1]. The established 4-fold concentration differential relative to QX-314 (100 mM vs 25 mM) provides researchers with a validated dosing reference for experimental design [2]. This application is particularly relevant for studies exploring non-opioid prolonged local anesthesia strategies [3].

Ex Vivo Neuroprotection Assays Requiring Sodium Channel Blockade Without Baseline Conduction Suppression

In CNS white matter preparations such as the rat optic nerve model, QX-222 provides neuroprotection against anoxic injury across a broad concentration range (0.3-3.0 mM) while minimizing depression of preanoxic compound action potentials [1]. This profile, shared among quaternary lidocaine derivatives, enables researchers to investigate sodium channel contributions to ischemic injury mechanisms without the confounding factor of complete conduction blockade that occurs with tertiary lidocaine [2].

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